

Chloromethyl methyl ether as an alkylating agent in organic chemistry

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An In-depth Technical Guide to **Chloromethyl Methyl Ether** as an Alkylating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromethyl methyl ether (CH₃OCH₂Cl), commonly abbreviated as MOM-Cl, is a highly reactive chloroalkyl ether widely utilized in organic synthesis as a potent alkylating agent.[1][2] Its primary application lies in the introduction of the methoxymethyl (MOM) protecting group for hydroxyl and amino functionalities.[3][4] The MOM group is favored for its ease of installation, stability across a broad range of reaction conditions, and facile cleavage under acidic conditions.[3][4] This versatility makes it an invaluable tool in the multi-step synthesis of complex molecules, particularly in the development of pharmaceutical agents.[3][5]

This technical guide provides a comprehensive overview of the synthesis, application, and safety considerations associated with the use of **chloromethyl methyl ether** as an alkylating agent. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its effective and safe implementation.

Safety Warning: **Chloromethyl methyl ether** is a known human carcinogen and a potent alkylating agent.[1][2][6] All handling and use of this reagent must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[6]



Properties of Chloromethyl Methyl Ether

Property	Value	Reference
Molecular Formula	C ₂ H ₅ ClO	[1][2]
Molar Mass	80.51 g/mol	[1][7]
Appearance	Colorless liquid	[1][7]
Odor	Irritating and acrid	[1][7]
Density	1.06 g/mL	[1]
Boiling Point	55–57 °C	[1]
CAS Number	107-30-2	[1][2]

Synthesis of Chloromethyl Methyl Ether

Historically, MOM-CI was prepared by reacting formaldehyde, methanol, and hydrogen chloride. However, this method is now largely avoided due to the significant contamination of the final product with the highly carcinogenic bis(chloromethyl) ether.[8]

A safer and more convenient in-situ synthesis involves the reaction of dimethoxymethane with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like zinc bromide.[8][9] This method affords a solution of MOM-Cl with high purity, minimizing the formation of hazardous byproducts.[8]

Application in Organic Synthesis: The Methoxymethyl (MOM) Protecting Group

The primary role of MOM-CI is to introduce the MOM ether as a protecting group for alcohols, phenols, and to a lesser extent, amines.[4] The MOM group forms an acetal with the hydroxyl group, rendering it inert to a variety of reagents, including bases, nucleophiles, many oxidizing and reducing agents, and some electrophiles.[3][4]

Protection of Alcohols and Phenols

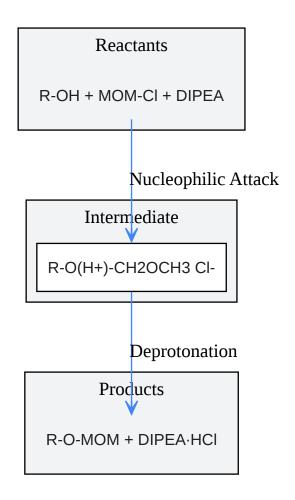


The introduction of the MOM group can be achieved through several methods, with the choice of reagents often dictated by the substrate's sensitivity and the desired reaction conditions.

The protection of an alcohol with MOM-CI typically proceeds via a nucleophilic substitution reaction. The reaction can be performed under basic conditions, with two common variations.

Method 1: Using a Weak, Non-nucleophilic Base

In this widely used method, a weak, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is employed to neutralize the HCl generated during the reaction.[3][10] The alcohol attacks the electrophilic carbon of MOM-Cl, followed by deprotonation of the resulting oxonium ion by the base.[10]



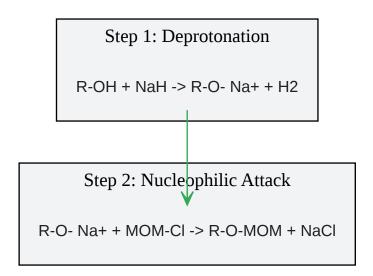
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Caption: MOM protection using a weak base.



Method 2: Using a Strong Base

Alternatively, a strong base like sodium hydride (NaH) can be used to first deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the MOM-CI.[4][10]



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Caption: MOM protection using a strong base.

Protocol 1: Protection of an Alcohol using MOM-Cl and DIPEA[10]

- To a solution of the alcohol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,N-diisopropylethylamine (DIPEA, 2.0-4.0 equivalents).
- Cool the mixture to 0 °C in an ice bath.
- Add chloromethyl methyl ether (MOM-Cl, 1.5-3.0 equivalents) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).



- Separate the layers and extract the aqueous phase with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired MOM ether.

Protocol 2: Protection of a Phenol using MOM-Cl and Sodium Hydride[11]

- To a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of the phenol (1.0 equivalent) in DMF dropwise at 0 °C.
- Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
- Cool the reaction mixture back to 0 °C and add **chloromethyl methyl ether** (MOM-Cl, 1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates the consumption of the starting material.
- Carefully quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Purify the residue by column chromatography to obtain the protected phenol.



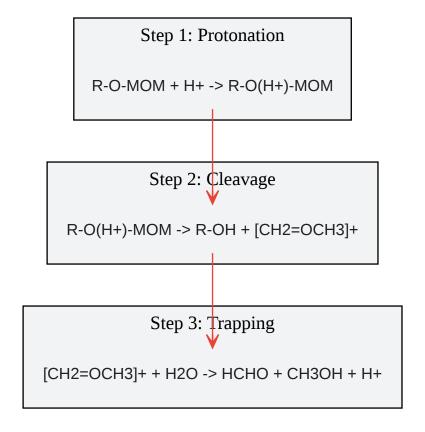
Substrate	Reagents	Solvent	Time	Yield (%)	Reference
Phenol	MeOCH2Cl, NaH, n- Bu4N+I−	DMF	24-72 h	71-91	[11]
Phenol	MeOCH₂Cl, NaH	DMF	2 h	74-96	[11]
Phenol	i-Pr ₂ NEt, MeOCH ₂ Cl	CH ₂ Cl ₂	3-8 h	85-98	[11]
4-Nitrobenzyl alcohol	Methoxymeth yl acetate, ZnCl ₂ etherate	Dichlorometh ane	-	76	
3,4- Dichlorophen ol	Methoxymeth yl acetate, ZnCl ₂ etherate	Dichlorometh ane	-	66	
4- Carbomethox yphenol	Methoxymeth yl acetate, ZnCl ₂ etherate	Dichlorometh ane	-	68	

Deprotection of MOM Ethers

The MOM group is an acetal and is therefore readily cleaved under acidic conditions.[12] The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

The deprotection of a MOM ether is initiated by the protonation of the ether oxygen, which activates the acetal for cleavage. The alcohol is then liberated, and the resulting oxonium ion is trapped by a nucleophile present in the reaction mixture.





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Caption: Acid-catalyzed deprotection of a MOM ether.

Protocol 1: Acid-Catalyzed Hydrolysis[3]

- Dissolve the MOM-protected compound (1.0 equivalent) in a suitable solvent mixture, such as methanol/water or THF/water.
- Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
- Stir the reaction at room temperature or gently heat until deprotection is complete, as monitored by TLC.
- Neutralize the reaction with a base (e.g., saturated aqueous NaHCO₃).
- Extract the product with an organic solvent.







- Wash the combined organic layers with brine, dry, and concentrate.
- Purify the crude product by column chromatography.

Protocol 2: Using Lewis Acids (e.g., Trifluoroacetic Acid)[3]

- Dissolve the MOM ether in dichloromethane (DCM).
- Add trifluoroacetic acid (TFA) and stir the solution at room temperature.
- Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the layers and extract the aqueous phase with DCM.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected compound.



Reagents	Solvent	Temperatur e	Time	Yield (%)	Reference
HCI	H₂O, MeOH	RT	3 d	85	[11]
HCI	МеОН	-12 to 0 °C	7 h	65	[11]
HBr	CH ₂ Cl ₂	0 °C	2 h	80	[11]
l ₂	МеОН	RT	2 h	66	[11]
CBr ₄ , PPh ₃	CH2CICH2CI	40 °C	-	90-99	[13]
p- Toluenesulfon ic acid (pTSA)	Solvent-free	RT	30 min	85-98	[14]
Bismuth Triflate	THF/water	RT	30-40 min	Very good	[15]
ZnBr2-PrSH	CH ₂ Cl ₂	0 °C to RT	5-8 min	86-91	[16]

Alternatives to Chloromethyl Methyl Ether

Given the carcinogenic nature of MOM-CI, several safer alternatives have been developed for the introduction of the MOM group.

- Dimethoxymethane (Methylal): In the presence of an acid catalyst such as phosphorus pentoxide (P₂O₅) or triflic acid, dimethoxymethane can serve as a source of the methoxymethyl group.[4][12]
- Methoxymethyl Acetate (MOMOAc): This reagent, in the presence of a Lewis acid like zinc chloride, can also be used to protect alcohols and phenols.

Safety and Handling

Chloromethyl methyl ether is a highly toxic and carcinogenic compound and must be handled with extreme caution.[6][17][18]



- Engineering Controls: Always work in a well-ventilated chemical fume hood. Operations in open vessels are strongly discouraged.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6]
- Storage: Store MOM-Cl in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6][18] Recommended storage temperature is 2-8 °C.[6]
- Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[17][19] Do not allow the product to enter drains.[6]
- First Aid:
 - Inhalation: Move the victim to fresh air. Seek immediate medical attention.[19]
 - Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[19]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]
 - Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Conclusion

Chloromethyl methyl ether remains a valuable and efficient alkylating agent for the protection of hydroxyl groups in organic synthesis. Its reliability and the stability of the resulting MOM ether make it a staple in the synthesis of complex molecules. However, its high toxicity and carcinogenicity necessitate strict adherence to safety protocols and the consideration of safer alternatives when possible. This guide provides the essential technical information for researchers to utilize MOM-CI effectively and safely in their synthetic endeavors.



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